A Deep Dive into the δ-theraphotoxin-Hm1a: Structure, Function, and Therapeutic Potential
A Deep Dive into the δ-theraphotoxin-Hm1a: Structure, Function, and Therapeutic Potential
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals.
This whitepaper provides an in-depth analysis of the spider venom peptide δ-theraphotoxin-Hm1a (Hm1a), a potent and selective agonist of the voltage-gated sodium channel NaV1.1. Discovered in the venom of the Togo Starburst tarantula, Heteroscodra maculata, Hm1a has emerged as a critical research tool for studying NaV1.1 function and a potential therapeutic agent for channelopathies like Dravet syndrome.[1][2][3] This document details the molecular structure, amino acid sequence, mechanism of action, and key experimental methodologies related to Hm1a.
Molecular Structure and Amino Acid Sequence
Hm1a is a 35-amino acid peptide characterized by an inhibitor cystine knot (ICK) motif.[4] This structural motif, formed by three disulfide bonds, confers significant stability to the peptide. The disulfide bridge C15-C28 bisects a loop formed by the other two disulfide bonds, creating a highly constrained and stable three-dimensional structure.[4] The solution structure of Hm1a has been determined by NMR spectroscopy and is available in the Protein Data Bank under the accession code 2N6O.[5][6]
Amino Acid Sequence: The primary sequence of Hm1a is presented below. The C-terminus is amidated.
ECLYGDWPKCWYQYECKWKGCWKFSYNCCTWDKC
Mechanism of Action: A Selective NaV1.1 Agonist
Hm1a functions as a potent and selective agonist of the NaV1.1 channel, with a reported EC50 value of 38 nM.[1] Its primary mechanism involves the modulation of channel gating. Specifically, Hm1a targets and inhibits the gating movement of the domain IV voltage sensor (VSDIV).[1][4][7] This interaction hinders both fast and slow inactivation of the NaV1.1 channel, leading to a significant increase in persistent sodium current and enhanced channel availability during high-frequency stimulation.[1][2][7] This selective potentiation of NaV1.1 currents can rescue the function of GABAergic interneurons, which is often impaired in conditions like Dravet syndrome.[2]
While highly selective for NaV1.1, Hm1a has been shown to have a minor effect on NaV1.3 channels, though with lower efficacy and sensitivity.[2][8] It displays no significant activity on other NaV channel subtypes (NaV1.2, NaV1.4, NaV1.5, NaV1.6, NaV1.7, and NaV1.8) or voltage-gated potassium (KV) channels at comparable concentrations.[2][8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the activity of Hm1a on various voltage-gated sodium channels.
| Channel Subtype | Parameter | Value | Reference |
| hNaV1.1 | EC50 (Efficacy) | 7.5 ± 0.2 nM | [8] |
| hNaV1.1 | EC50 (Sensitivity) | 6.7 ± 0.1 nM | [8] |
| hNaV1.3 | EC50 (Efficacy) | 39.5 ± 0.2 nM | [8] |
| hNaV1.3 | EC50 (Sensitivity) | 28.1 ± 0.1 nM | [8] |
| Channel Subtype | Effect of 50 nM Hm1a | Reference |
| hNaV1.1 | Potent delay of channel inactivation | [2] |
| hNaV1.3 | Delay of channel inactivation (lower efficacy than hNaV1.1) | [2] |
| hNaV1.2, hNaV1.4, hNaV1.5, hNaV1.6, hNaV1.7, hNaV1.8 | No effect | [2] |
Experimental Protocols
This section details the methodologies employed in the characterization of Hm1a.
Peptide Synthesis and Purification
Synthetic Hm1a is typically produced using automated solid-phase peptide synthesis.[3]
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Synthesis: The peptide is assembled on a resin, with couplings performed using Fmoc-amino acids activated with HBTU and DIEA in DMF.[3]
-
Deprotection: The Fmoc protecting group is removed using piperidine in DMF.[3]
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Cleavage and Purification: The synthesized peptide is cleaved from the resin and purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[3]
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Mass Spectrometry: The molecular weight of the purified peptide is confirmed using mass spectrometry.[3]
N-terminal Sequencing
The amino acid sequence of native Hm1a was determined by Edman degradation.[3]
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Reduction and Alkylation: The peptide is first reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide to break the disulfide bonds.[3]
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Purification: The reduced and alkylated peptide is purified by RP-HPLC.[3]
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Sequencing: The purified peptide is then subjected to automated Edman degradation to determine the N-terminal amino acid sequence.[3]
Electrophysiological Recording
The effects of Hm1a on voltage-gated sodium channels are typically assessed using patch-clamp electrophysiology.[2][3]
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Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human NaV channel subtypes (hNaV1.1-hNaV1.8) are commonly used.[2][8]
-
Recording Technique: Whole-cell patch-clamp or automated planar patch-clamp electrophysiology is employed to record sodium currents.[2][3]
-
Solutions:
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Voltage Protocols: Various voltage protocols are used to measure different channel properties, such as current-voltage relationships, steady-state inactivation, and recovery from inactivation.[3]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of Hm1a and a typical experimental workflow for its characterization.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. 2N6O: Structure of spider-venom peptide Hm1a [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacology of the Nav1.1 domain IV voltage sensor reveals coupling between inactivation gating processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
